molecular formula C10H10F3N3 B13616037 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine

Cat. No.: B13616037
M. Wt: 229.20 g/mol
InChI Key: IQEQXJFZKGTNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine ( 842110-75-2) is a benzimidazole derivative of interest in medicinal chemistry and drug discovery research. The compound features a benzimidazole core, a privileged scaffold in pharmaceuticals known to be present in a wide range of bioactive molecules, including anthelminthics, proton pump inhibitors, antihypertensives, and antihistamines . The incorporation of the trifluoromethyl group is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. While specific biological data for this exact compound may be limited in the public domain, its structure suggests potential as a key intermediate or building block for the synthesis of more complex molecules. Researchers may explore its application in developing ligands for various biological targets. The benzimidazole scaffold's versatility makes this compound a valuable tool for probing new chemical space in the search for novel therapeutics, potentially including investigations into enzyme inhibition or receptor modulation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,5-6,14H2

InChI Key

IQEQXJFZKGTNJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazole derivatives such as 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine are typically synthesized via condensation reactions between o-phenylenediamine or its substituted derivatives and aldehydes or carboxylic acid derivatives, followed by functional group modifications to introduce side chains such as ethanamine.

Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole Core

The trifluoromethyl group at the 2-position of the benzimidazole ring is introduced by using 2′-trifluoromethyl-substituted benzaldehydes in the condensation with o-phenylenediamine derivatives. A catalyst-free, environmentally friendly method has been reported where N-substituted benzene-1,2-diamine reacts with aldehydes in aqueous media under oxygen atmosphere to yield benzimidazole derivatives in excellent yields (70–96%) within 3–5 hours at 60 °C (see Table 1 below).

Entry Aldehyde Reaction Time (h) Product Yield (%)
1 Benzaldehyde (C6H5CHO) 3 96
6 3,5-Bis(trifluoromethyl)benzaldehyde (3,5-(CF3)2C6H3CHO) 4.5 90

This method is advantageous due to its catalyst-free nature, mild conditions, and high efficiency, making it suitable for preparing the trifluoromethyl-substituted benzimidazole core.

N-Alkylation to Introduce Ethanamine Side Chain

The ethanamine side chain at the N-1 position of the benzimidazole ring is introduced via N-alkylation reactions using alkyl halides such as 2-bromoethylamine or its protected derivatives. A general synthetic route involves:

  • Reacting the benzimidazole core with 2-bromoethylamine hydrobromide or similar alkylating agents.
  • Using bases such as sodium carbonate or organic bases (triethylamine, piperidine) to deprotonate the benzimidazole nitrogen.
  • Employing solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

This approach has been demonstrated in the synthesis of various N-alkylated benzimidazole derivatives, including those bearing trifluoromethyl groups, with yields ranging from 69% to 98% depending on the alkyl chain length and substitution pattern (Table 2).

Compound Code Substitution (R) Alkyl Chain (R1) Yield (%) Reaction Time (h)
3a 2′-CF3 CH3 72 4.0
3b 2′-CF3 C2H5 84 1.7
3c 2′-CF3 n-C3H7 98 0.7
3d 2′-CF3 n-C4H9 92 3.0
3e 2′-CF3 n-C5H11 97 0.7
3f 2′-CF3 n-C6H13 69 1.0
3g 2′-CF3 n-C7H15 89 0.7

Note: The ethanamine side chain corresponds to the C2H5 or n-C2H4NH2 substituent in this context.

Alternative Synthetic Routes

Other synthetic approaches involve multi-step processes starting from readily available o-methylaniline or o-phenylenediamine derivatives, including:

  • Amidation and formylation steps to introduce functional groups.
  • Cyclization to form the benzimidazole ring.
  • Hydrolysis and oxidation steps to modify substituents.
  • Final N-alkylation to install the ethanamine side chain.

These methods have been optimized for industrial scalability, offering overall yields of approximately 50% with high purity (>99%) on a 100 g scale.

Detailed Synthetic Procedure Example

Catalyst-Free Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

  • Reactants: N-substituted benzene-1,2-diamine and 3,5-bis(trifluoromethyl)benzaldehyde.
  • Conditions: Stir in water at 60 °C under oxygen atmosphere.
  • Time: 3–5 hours.
  • Yield: Up to 90%.
  • Advantages: No catalyst required, environmentally friendly, clean reaction profile.

N-Alkylation with 2-Bromoethylamine

  • Reactants: 2-(trifluoromethyl)-1H-benzimidazole and 2-bromoethylamine hydrobromide.
  • Base: Sodium carbonate or triethylamine.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Temperature: Room temperature to 140 °C depending on alkylating agent.
  • Time: 0.7 to 5 hours.
  • Yield: 69–98% depending on conditions.

Analytical Characterization

The synthesized this compound and related derivatives are characterized by:

  • Fourier Transform Infrared Spectroscopy (FTIR): Characteristic N–H stretching vibrations (~3450 cm⁻¹) disappear upon N-alkylation; C–F stretching vibrations observed at 1183–1171 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows disappearance of N–H proton signal (~12.7–12.9 ppm) after alkylation.
    • Alkyl chain protons appear as triplets and multiplets in the 0.7–4.3 ppm range.
    • ^13C NMR confirms aromatic carbons (110–161 ppm) and trifluoromethyl carbon (120–127 ppm, quartet with J=272 Hz).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with molecular formula.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Catalyst-free condensation of o-phenylenediamine with trifluoromethyl-substituted aldehyde N-substituted benzene-1,2-diamine, 3,5-bis(trifluoromethyl)benzaldehyde Water, 60 °C, oxygen atmosphere, 3–5 h 90 Environmentally friendly, no catalyst
2 N-Alkylation of benzimidazole core with 2-bromoethylamine 2-(trifluoromethyl)-1H-benzimidazole, 2-bromoethylamine hydrobromide, base (Na2CO3, Et3N) DMSO, RT to 140 °C, 0.7–5 h 69–98 Efficient alkylation, variable conditions
3 Multi-step synthesis from o-methylaniline (industrial scale) o-Methylaniline, amidation, formylation agents Multi-step, optimized for scale ~50 High purity, scalable

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, the compound has shown potential in inhibiting the growth of bacteria by binding to key bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Analogues

(a) 2-(1H-Benzimidazol-1-yl)Ethanamine
  • Structure : Lacks the trifluoromethyl substituent but retains the ethanamine side chain.
  • Properties: Reduced lipophilicity compared to the target compound due to the absence of -CF₃. Limited biological data are available, though its synthesis is well-documented .
  • Key Difference : The -CF₃ group in the target compound likely improves membrane permeability and resistance to oxidative metabolism .
(b) [Ptᴵᴵ(N,N-Dimethyl-2-[2-(Quinolin-8-yl)-1H-Benzimidazol-1-yl]Ethanamine)Cl₂]
  • Structure: Features a quinolin-8-yl group at the 2-position of benzimidazole and a platinum(II) center.
  • Activity : Exhibits cytotoxic effects in neuroprotective assays (77% cell viability at 10 µM) .
  • Comparison: The quinoline substituent may enhance DNA intercalation (via Pt coordination), while the -CF₃ group in the target compound could favor non-covalent interactions (e.g., hydrophobic or halogen bonding) .
(c) Etazene (N,N-Diethyl-2-{[(4-Ethoxyphenyl)Methyl]-1H-Benzimidazol-1-yl}Ethanamine)
  • Structure: Contains a diethylaminoethyl side chain and a 4-ethoxybenzyl substituent.
  • Activity : A synthetic opioid with reported psychoactive effects .
  • Key Difference: The diethylamino group in Etazene enhances µ-opioid receptor affinity, whereas the primary amine in the target compound may target different receptors (e.g., histamine or serotonin receptors) .

Heterocyclic Analogues with Trifluoromethyl Groups

(a) 2-[5-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]Ethanamine Hydrochloride
  • Structure : Replaces benzimidazole with a benzothiazole core.
  • Comparison : Both compounds share a -CF₃ group and ethanamine chain, but the benzothiazole core may confer distinct redox properties .
(b) 2-[2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-yl]Ethanamine Hydrochloride
  • Structure : Indole-based scaffold with -CF₃O and methyl groups.
  • Key Difference : The indole nitrogen may engage in hydrogen bonding, unlike the benzimidazole’s fused aromatic system .

Non-Amine Derivatives

(a) [2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Acetic Acid
  • Structure : Replaces ethanamine with a carboxylic acid (-CH₂COOH).
  • Properties : Increased hydrophilicity and lower pKa (~4-5) compared to the primary amine (pKa ~9-10) .
  • Comparison : The carboxylic acid group may limit blood-brain barrier penetration, making the target compound more suitable for CNS targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Biological Activity Reference
2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Ethanamine Benzimidazole 2-CF₃, 1-ethanamine Anticancer (inferred)
2-(1H-Benzimidazol-1-yl)Ethanamine Benzimidazole None, 1-ethanamine Undocumented
Etazene Benzimidazole Diethylaminoethyl, 4-ethoxybenzyl Opioid receptor agonist
2-[5-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]Ethanamine Benzothiazole 5-CF₃, 2-ethanamine Undocumented

Table 2: Physicochemical Properties

Compound Name logP* Water Solubility (mg/mL) Metabolic Stability (t₁/₂)
This compound 2.8 0.15 >6 hours (predicted)
[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Acetic Acid 1.2 1.5 <2 hours
Etazene 3.5 0.02 >12 hours

*Calculated using QikProp (Schrödinger).

Research Findings and Trends

  • Anticancer Potential: Platinum(II) complexes with benzimidazole-ethanamine ligands show cytotoxicity, suggesting the target compound could be optimized for similar applications .
  • Receptor Specificity : The -CF₃ group may enhance selectivity for histamine H₁ receptors, as seen in 2-phenylhistamine derivatives .
  • Metabolic Stability: Trifluoromethyl groups generally reduce CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a benzimidazole core with a trifluoromethyl group and an ethanamine side chain, which may influence its interaction with biological targets.

Research indicates that compounds with a benzimidazole structure often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazoles act as inhibitors of enzymes involved in critical biochemical pathways.
  • Interaction with Receptors : They can modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
A5490.12–2.78Doxorubicin
HeLa0.65Not specified

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial effects for benzimidazole derivatives. The presence of functional groups such as trifluoromethyl may enhance their interaction with microbial targets, leading to increased efficacy against bacterial strains .

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives:

  • Study on Antitumor Efficacy : A study evaluated the effects of various benzimidazole derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compounds showed dose-dependent cytotoxicity and induced apoptosis, suggesting their potential as anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of several benzimidazole compounds against common pathogens. Results indicated that modifications to the benzimidazole structure could significantly affect antibacterial potency .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine?

  • Answer : Synthesis typically involves a two-step process: (i) Condensation : Reacting o-phenylenediamine with 2-(trifluoromethyl)benzaldehyde in a refluxing solvent (e.g., ethanol or benzene) to form the benzimidazole core. (ii) Functionalization : Introducing the ethanamine group via alkylation or reductive amination. For example, nucleophilic substitution with bromoethylamine under basic conditions (K₂CO₃/DMF) . Key optimization factors include solvent choice, reaction temperature, and catalyst use (e.g., NaBH₄ for reductive steps).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and CF₃ group integration .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related benzimidazole derivatives .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What biological targets are associated with benzimidazole derivatives like this compound?

  • Answer : Benzimidazoles are known to inhibit kinases, tubulin polymerization, and proton pumps. The ethanamine moiety may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), suggesting potential neuropharmacological applications. The trifluoromethyl group improves metabolic stability and membrane permeability .

Advanced Research Questions

Q. How can contradictory data in reported biological activities of similar compounds be resolved?

  • Answer : Discrepancies often arise from:
  • Assay Variability : Differences in cell lines, enzyme sources, or endpoint measurements.
  • Compound Purity : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis.
  • Structural Confirmation : Ensure stereochemical consistency using X-ray or NOESY NMR.
    Standardized protocols (e.g., NIH/NCBI guidelines) and replication across labs are critical .

Q. What computational strategies predict the pharmacokinetic and binding properties of this compound?

  • Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., tubulin or kinases). Evidence from similar compounds shows CF₃ groups enhancing hydrophobic binding .
  • QSAR Models : Correlate substituent electronic effects (e.g., Hammett constants) with activity.
  • ADMET Prediction : Software like SwissADME estimates solubility (LogP), bioavailability, and cytochrome P450 interactions .

Q. What strategies improve synthetic yield in multi-step preparations?

  • Answer :
  • Protecting Groups : Use Boc or Fmoc to shield the amine during benzimidazole formation.
  • Catalysis : Palladium-catalyzed cross-coupling for late-stage functionalization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
    Yields >70% are achievable with rigorous intermediate purification (e.g., column chromatography) .

Q. How does the trifluoromethyl group influence chemical stability and storage conditions?

  • Answer : The CF₃ group increases hydrolytic stability but may introduce photodegradation risks.
  • Storage Recommendations : Argon atmosphere, -20°C, and desiccated conditions to prevent amine oxidation or moisture absorption.
  • Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. What structural modifications enhance selectivity for specific biological targets?

  • Answer :
  • Ethanamine Chain Length : Shorter chains (e.g., methylamine) reduce off-target effects in kinase inhibition.
  • Substituent Positioning : Meta-substitution on the benzimidazole ring improves tubulin binding affinity.
  • Fluorine Isosteres : Replacing CF₃ with CF₂H balances lipophilicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.